molecular formula C13H14N2OS B2921464 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one CAS No. 898441-16-2

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one

Cat. No.: B2921464
CAS No.: 898441-16-2
M. Wt: 246.33
InChI Key: BGFUOGIXCIVOPK-UHFFFAOYSA-N
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Description

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is a chemical compound based on the pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities. The pyrimidine core is an electron-rich, aromatic heterocycle that serves as a fundamental building block in DNA and RNA, making derivatives of this structure highly relevant for probing biological systems . This specific compound features a (3-methylbenzyl)thio ether substitution, a modification that is frequently explored to optimize a compound's interaction with biological targets and its pharmacokinetic properties. Pyrimidine derivatives demonstrate a broad spectrum of research applications, particularly in the development of antimicrobial and anticancer agents. Structurally similar pyrimidine-thioether hybrids have been synthesized and shown to possess significant inhibitory activity against various microbial pathogens . Furthermore, pyrimidine-based compounds are extensively investigated in oncology research, with some derivatives designed to target key pathways such as the Nuclear Factor Kappa B (NF-κB) signaling cascade, which is a potential therapeutic target in cancers like breast cancer . The intrinsic ability of the pyrimidine ring to act as a bioisostere for phenyl and other aromatic systems often contributes to improved solubility and binding affinity in drug discovery campaigns . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to utilize this pyrimidine derivative as a key intermediate or a building block in the synthesis of novel bioactive molecules, or as a reference standard in biological screening assays to explore new therapeutic areas.

Properties

CAS No.

898441-16-2

Molecular Formula

C13H14N2OS

Molecular Weight

246.33

IUPAC Name

6-methyl-4-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one

InChI

InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16)

InChI Key

BGFUOGIXCIVOPK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)NC(=C2)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyrimidin-2(1H)-one and 3-methylbenzyl chloride.

    Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 6-methylpyrimidin-2(1H)-one with 3-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the thioether group, yielding the corresponding pyrimidine derivative.

    Substitution: The methyl group on the benzyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH), room temperature to reflux.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol (EtOH), room temperature to reflux.

    Substitution: Nitration (HNO3/H2SO4), halogenation (Br2/FeBr3), alkylation (RCl/AlCl3).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-thioetherized pyrimidine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications of Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride

Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride is a chemical compound primarily utilized in scientific research and industrial applications because of its unique properties and reactivity. This compound, also known by its CAS number 1052508-50-5, has a molecular formula of C14H23ClN2O and a molecular weight of 270.81 g/mol.

Preparation Methods

Synthetic Routes: Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride can be synthesized through a multi-step organic synthesis process. A common method involves reacting tetrahydrofuran-2-ylmethylamine with a phenyl derivative under controlled conditions, typically using a strong base and a reducing agent to facilitate the desired product.

Industrial Production: Large-scale reactors and optimized reaction conditions ensure high yield and purity in industrial production. This process requires careful control of temperature, pressure, and reaction time.

Chemical Reactions

Types of Reactions: This compound can undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)
  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4)
  • Substitution: Alkyl halides with a suitable solvent can be used in nucleophilic substitution reactions.

The major products include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Biological Activities

Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride has potential antibacterial and anticancer activities.

Antibacterial Activity: Related compounds have demonstrated antibacterial potential against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies:

CompoundTarget BacteriaMIC (µM)
Dimethyl derivativeS. aureus1.4
Imidazole hybridE. coli40–70
Tetrahydrofuran analogS. aureus20–40

Anticancer Activity: Studies have explored the anticancer properties of compounds similar to Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride.

Case Studies:

  • In vitro studies showed cytotoxic effects on cancer cell lines, with IC50 values as low as 25.72 ± 3.95 μM.
  • Animal studies on tumor-bearing mice indicated that related compounds significantly suppressed tumor growth.
CompoundCancer Cell LineIC50 (µM)Effect
Dimethyl derivativeMCF cell line25.72Induces apoptosis
Tetrahydrofuran analogTumor-bearing miceN/ASuppresses growth

The compound may exert its effects through the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation, as well as the induction of apoptosis in cancer cells.

Physicochemical Properties

  • IUPAC Name: N,N-dimethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline;hydrochloride
  • InChI: InChI=1S/C14H22N2O.ClH/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14;/h5-8,14-15H,3-4,9-11H2,1-2H3;1H
  • InChI Key: UGUUIGZYCPCCEX-UHFFFAOYSA-N
  • Canonical SMILES: CN(C)C1=CC=C(C=C1)CNCC2CCCO2.Cl
  • Molecular Formula: C14H23ClN2O
  • Molecular Weight: 270.80 g/mol
  • Solubility: >40.6 ug/mL at pH 7.4

Applications

Mechanism of Action

The mechanism of action of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thioether group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one with analogs differing in substituents, synthetic routes, and biological activities. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Substituent Variations and Physicochemical Properties
Compound Name Substituents (Position) Key Physicochemical Properties Evidence ID
This compound 4-(3-methylbenzyl)thio, 6-methyl High lipophilicity due to bulky benzyl group N/A
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one 2-(2-methylbenzyl)thio, 6-amino Increased polarity from amino group; moderate lipophilicity
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one 2-methylthio, 6-methyl Lower molecular weight; higher solubility in polar solvents
5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one 4-(3-nitrophenyl), 5-ethoxycarbonyl Electron-withdrawing nitro group enhances reactivity

Key Observations :

  • Amino or nitro groups (as in and ) introduce polarity or electronic effects, influencing binding to biological targets or reaction kinetics.

Key Insights :

  • The (3-methylbenzyl)thio group in the target compound may confer distinct activity compared to aryl amino () or cyanophenyl () analogs. Thioether linkages are known to modulate enzyme inhibition (e.g., kinase targets).
Stability and Reactivity
  • Thioether Stability : The (3-methylbenzyl)thio group is less prone to oxidation than free thiols but may degrade under strong oxidative conditions (e.g., TBHP/Cu systems as in ).
  • Electronic Effects: Electron-donating methyl groups (target compound) stabilize the pyrimidinone ring compared to electron-withdrawing groups (e.g., nitro in ), which increase electrophilicity and reactivity.

Biological Activity

6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction between 6-methylpyrimidin-2(1H)-one and 3-methylbenzyl chloride. This process is conducted in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The thioether formation is a critical step, followed by purification techniques such as recrystallization or column chromatography to achieve high purity of the final product .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit potent antibacterial activity. For instance, certain thioether derivatives have shown effectiveness against various bacterial strains, indicating that the thioether linkage may enhance interaction with bacterial targets .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 16 μg/mL
Ethyl 6-methyl-2-(benzylthio)-4-phenylpyrimidineEscherichia coli8 μg/mL
2-(Benzylthio)pyrimidinesBacillus subtilis< 32 μg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have indicated that it exhibits cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism appears to involve the inhibition of key cellular pathways related to proliferation and survival .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHCT11612.5
MCF-715.0
A54918.0

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. The thioether group enhances its interaction with enzymes or receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions . This mechanism is crucial for its antibacterial and anticancer effects.

Case Studies

A notable case study involved the evaluation of a series of pyrimidine derivatives for their antibacterial properties. In this study, compounds similar to this compound were tested against multi-drug resistant bacterial strains. The results indicated a promising profile for these derivatives, suggesting their potential as new therapeutic agents in combating resistant infections .

Another case study focused on the anticancer activity where several pyrimidine derivatives were screened against various cancer cell lines. The findings revealed that modifications at specific positions on the pyrimidine ring significantly influenced cytotoxicity, with some compounds exhibiting lower IC50 values than established chemotherapeutics .

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